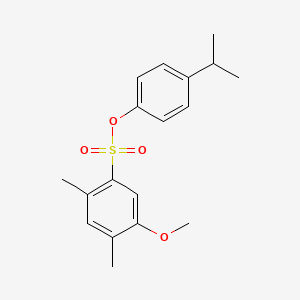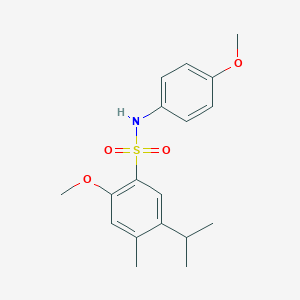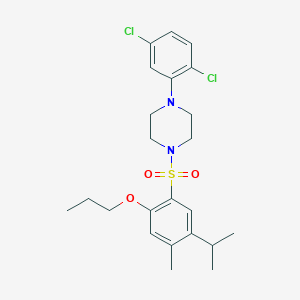
(2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is a chemical compound that belongs to the family of sulfonates. This compound is widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is not well understood. However, it is believed to act as a sulfonating agent and a nucleophile. It can react with various substrates such as alcohols, amines, and thiols to form sulfonate esters.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that sulfonate esters can act as prodrugs and can be activated by enzymes in vivo. Therefore, this compound may have potential biological activity.
Advantages and Limitations for Lab Experiments
The advantages of using (2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in lab experiments are its high purity and stability. It is also relatively easy to synthesize. However, its limited solubility in water can be a limitation for some experiments.
Future Directions
There are several future directions for the use of (2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate in scientific research. One potential direction is the synthesis of sulfonamide derivatives for use as pharmaceuticals. Another direction is the use of sulfonate esters as prodrugs for targeted drug delivery. Additionally, this compound can be used in the preparation of novel materials with unique properties.
Conclusion:
In conclusion, this compound is a valuable compound in scientific research due to its unique properties. It is widely used in the synthesis of various organic compounds and has potential biological activity. Further research is needed to fully understand its mechanism of action and potential applications in the future.
Synthesis Methods
The synthesis of (2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate involves the reaction between 2,4-dimethylphenyl magnesium bromide and benzenesulfonyl chloride. The reaction takes place in the presence of a catalyst such as copper iodide. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
(2,4-Dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate is widely used in scientific research as a reagent. It is used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. This compound is also used in the preparation of sulfonamide derivatives and as a sulfonating agent in the synthesis of sulfonate esters.
properties
IUPAC Name |
(2,4-dimethylphenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3S/c1-10-5-6-15(12(3)7-10)20-21(18,19)16-9-14(17)11(2)8-13(16)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMBGFHDRHXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














